

CCl4-induced liver fibrosis model protocol using ENMD-1068 hydrochloride

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Compound of Interest

Compound Name: ENMD-1068 hydrochloride

Cat. No.: B8118208 Get Quote

Application Notes and Protocols

Topic: CCl4-Induced Liver Fibrosis Model Protocol for Evaluating the Efficacy of **ENMD-1068 Hydrochloride**

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liver fibrosis is a dynamic, pathological wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, primarily collagen.[1][2] If left untreated, fibrosis can progress to cirrhosis, liver failure, and hepatocellular carcinoma.[3] The carbon tetrachloride (CCl4)-induced liver fibrosis model is a robust and widely utilized preclinical model that effectively mimics the key pathological features of human liver fibrosis, including hepatocyte injury, inflammation, and collagen deposition.[1][4]

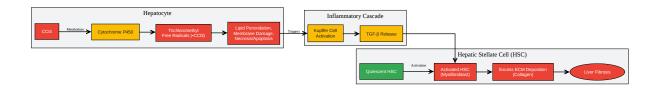
ENMD-1068 hydrochloride is a selective antagonist of Protease-Activated Receptor 2 (PAR-2), a receptor that plays a significant role in the pathogenesis of liver fibrosis.[5][6][7] Preclinical studies have demonstrated that ENMD-1068 can attenuate liver fibrosis by reducing the activation of hepatic stellate cells (HSCs) and subsequent collagen production.[5][8] This document provides detailed application notes and protocols for inducing liver fibrosis in mice using CCl4 and for assessing the anti-fibrotic efficacy of **ENMD-1068 hydrochloride**.

Mechanism of Action & Signaling Pathways



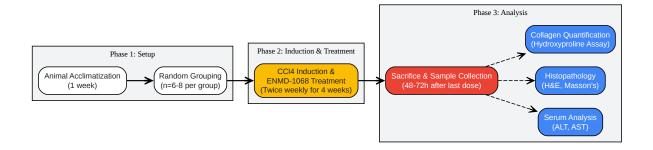
CCl4-Induced Liver Fibrosis

Carbon tetrachloride is a potent hepatotoxin that requires metabolic activation by cytochrome P450 enzymes within hepatocytes to initiate injury.[1][9] This process generates highly reactive trichloromethyl (•CCl3) free radicals, which trigger a cascade of events including lipid peroxidation, cell membrane damage, and ultimately, hepatocyte necrosis and apoptosis.[1] This cellular damage initiates an inflammatory response, leading to the activation of Kupffer cells (the resident liver macrophages). These activated cells release a variety of proinflammatory and fibrogenic cytokines, most notably Transforming Growth Factor-beta (TGF- β). [1][10] TGF- β is a key mediator in the activation of hepatic stellate cells (HSCs), transforming them from quiescent, vitamin A-storing cells into proliferative, contractile myofibroblasts.[1][3] These activated HSCs are the primary source of ECM protein deposition, leading to the progressive scarring of the liver.[3]









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- To cite this document: BenchChem. [CCl4-induced liver fibrosis model protocol using ENMD-1068 hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8118208#ccl4-induced-liver-fibrosis-model-protocolusing-enmd-1068-hydrochloride]

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